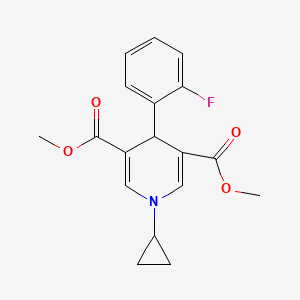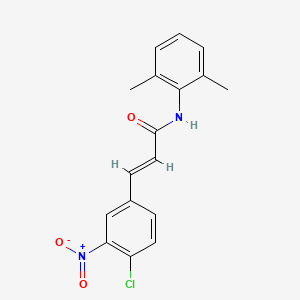
dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate (DFPPD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a dihydropyridine derivative that exhibits interesting pharmacological properties, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of voltage-gated calcium channels. By inhibiting these channels, dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can reduce the influx of calcium ions into cells, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have a variety of biochemical and physiological effects. In addition to its vasodilatory and antioxidant properties, dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have anti-inflammatory effects, which can help to reduce inflammation in the body. Additionally, dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have neuroprotective effects, which can help to protect the brain from damage.
实验室实验的优点和局限性
Dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its pharmacological properties make it a promising candidate for the development of new drugs. However, there are also some limitations to using dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for research on dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One potential area of research is the development of new drugs based on dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. By modifying the structure of dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, it may be possible to create compounds with even more potent pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its effects on different physiological systems. Finally, more research is needed to determine the safety and efficacy of dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in humans, which will be necessary before it can be used as a therapeutic agent.
合成方法
Dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using a variety of methods, including the Hantzsch reaction and the Biginelli reaction. The Hantzsch reaction involves the condensation of two molecules of ethyl acetoacetate, one molecule of 2-fluorobenzaldehyde, and one molecule of cyclopropane carboxylic acid in the presence of ammonium acetate and acetic acid. The Biginelli reaction, on the other hand, involves the condensation of ethyl acetoacetate, 2-fluorobenzaldehyde, and urea in the presence of a catalyst such as p-toluenesulfonic acid.
科学研究应用
Dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One of the most promising applications of dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is in the treatment of cardiovascular diseases. Studies have shown that dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate exhibits potent vasodilatory effects, which can help to lower blood pressure and improve blood flow. Additionally, dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have antioxidant properties, which can help to protect the cardiovascular system from oxidative stress.
属性
IUPAC Name |
dimethyl 1-cyclopropyl-4-(2-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-23-17(21)13-9-20(11-7-8-11)10-14(18(22)24-2)16(13)12-5-3-4-6-15(12)19/h3-6,9-11,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWJSOZLWIVTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2F)C(=O)OC)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5818754.png)
![2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5818756.png)
![ethyl 3-amino-4-[(benzylamino)carbonyl]-5-methyl-2-thiophenecarboxylate](/img/structure/B5818760.png)
![1-{5-[(6-chloro-2H-chromen-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}ethane-1,2-diol](/img/structure/B5818766.png)

![dimethyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5818779.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5818786.png)
![4-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5818793.png)
![methyl 2-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B5818803.png)


![methyl [4-(anilinosulfonyl)phenoxy]acetate](/img/structure/B5818844.png)

